sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate

Membrane biophysics Lipid asymmetry Drug delivery

Sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate, commercially known as 16:0-18:1 Phosphatidylethanol (PEth 16:0/18:1, POPEth, or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol sodium salt), is a synthetic anionic glycerophospholipid belonging to the phosphatidylethanol class. Unlike canonical phosphatidylethanolamine (PE), PEth carries an ethyl ester at the phosphate headgroup instead of a primary amine, rendering it net-negatively charged under physiological conditions.

Molecular Formula C39H74NaO8P
Molecular Weight 725.0 g/mol
Cat. No. B12071479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
Molecular FormulaC39H74NaO8P
Molecular Weight725.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC.[Na+]
InChIInChI=1S/C39H75O8P.Na/c1-4-7-9-11-13-15-17-19-20-22-23-25-27-29-31-33-38(40)44-35-37(36-46-48(42,43)45-6-3)47-39(41)34-32-30-28-26-24-21-18-16-14-12-10-8-5-2;/h19-20,37H,4-18,21-36H2,1-3H3,(H,42,43);/q;+1/p-1/b20-19-;/t37-;/m1./s1
InChIKeyGBJZXDTWQWPMDK-VYMFHCNISA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: 16:0-18:1 Phosphatidylethanol (PEth 16:0/18:1, Sodium Salt) – CAS 322647-55-2 – for Drug Delivery, Biomarker & Membrane Research


Sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate, commercially known as 16:0-18:1 Phosphatidylethanol (PEth 16:0/18:1, POPEth, or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol sodium salt), is a synthetic anionic glycerophospholipid belonging to the phosphatidylethanol class . Unlike canonical phosphatidylethanolamine (PE), PEth carries an ethyl ester at the phosphate headgroup instead of a primary amine, rendering it net-negatively charged under physiological conditions [1]. This subtle structural deviation—the replacement of the ethanolamine group with an ethanol ester—fundamentally alters hydrogen-bonding capacity, headgroup hydration, electrostatic surface potential, and transbilayer dynamics relative to natural aminophospholipids such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) [2].

Why POPE, POPC, or Other In-Class Phospholipids Cannot Substitute for 16:0-18:1 Phosphatidylethanol in Critical Applications


Although 16:0-18:1 Phosphatidylethanol (PEth) shares the same sn-1 palmitoyl and sn-2 oleoyl acyl chains with POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) and POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine), its ethyl phosphate headgroup confers a fundamentally different biophysical signature: PEth is anionic at physiological pH (estimated phosphate monoester pKₐ ≈ 1.43) whereas POPE and POPC are zwitterionic [1]. This charge difference drives opposite responses to divalent-cation-induced membrane fusion—PEth-rich vesicles resist Ca²⁺-triggered fusion while natural anionic phospholipids (phosphatidic acid, phosphatidylserine, phosphatidylinositol) promote it [2]. Furthermore, the small, non-hydrogen-bonding ethyl headgroup accelerates transbilayer flip-flop by 1–3 orders of magnitude compared to natural phospholipids [1]. Consequently, substituting PEth 16:0/18:1 with POPE, POPC, or even other PEth homologues (e.g., 18:1/18:1 PEth) alters membrane permeability, fusion competence, and pharmacokinetic clearance of liposomal formulations in ways that cannot be predicted from acyl-chain composition alone. The quantitative evidence below demonstrates where these differences translate into measurable performance gaps.

Quantitative Evidence Guide: Where 16:0-18:1 Phosphatidylethanol Outperforms Its Closest Structural Analogs


Transbilayer Flip-Flop Rate Exceeds Natural Phospholipids by 1–3 Orders of Magnitude

PEth 16:0/18:1 (as dioleoyl-PEth in PC vesicles) exhibits a transbilayer redistribution half-time (t₀.₅) of approximately 1 hour at 26 °C, which is 10- to 1,000-fold faster than that reported for naturally occurring phospholipids such as phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and phosphatidylinositol near physiological pH [1][2]. The rapid flip-flop is attributed to the small, poorly hydrated ethyl headgroup that imposes minimal steric hindrance and weakens electrostatic anchoring in the bilayer interface. This property enables PEth to function as a real-time ¹³C-NMR probe of transleaflet packing constraints [2].

Membrane biophysics Lipid asymmetry Drug delivery

Opposite Directional Control of Ca²⁺- vs. H⁺-Induced Membrane Fusion: A Distinguishing Feature Among Anionic Phospholipids

In a head-to-head vesicle fusion assay, phosphatidylethanol-rich vesicles were strongly resistant to Ca²⁺-induced fusion while being highly sensitive to proton-induced fusion. Crucially, PEth affected Ca²⁺- and H⁺-triggered fusion in opposite directions, whereas the naturally occurring anionic phospholipids—phosphatidic acid (PA), phosphatidylserine (PS), and phosphatidylinositol (PI)—all promoted or inhibited both Ca²⁺- and H⁺-induced fusion in the same direction [1]. The fusion competence of PEth vesicles in response to both Ca²⁺ and H⁺ was inversely correlated with the apparent thickness of the polar headgroup layer, measured by lectin-glycolipid interaction as a steric probe [1].

Membrane fusion pH-responsive delivery Liposome engineering

Doxorubicin Encapsulation Efficiency Exceeds 90% in PC/PEth Liposomes at a 3:2 Molar Ratio

Liquid-crystal liposomes composed of soybean phosphatidylcholine (PC) and phosphatidylethanol (PE) at a PC/PE molar ratio of 3:2 achieved over 90% encapsulation of doxorubicin, with a drug loading capacity of 130 μg doxorubicin per mg total phospholipid [1]. In a separate study, liposomes containing phosphatidylethanol (PC/PEth 1:1 v/v) entrained doxorubicin, rifampicin, and doxycycline in significantly higher amounts compared with liposomes composed of phosphatidylcholine alone; the entrapment-enhancing effect of PEth was most pronounced for doxorubicin [2].

Liposomal encapsulation Chemotherapy delivery Doxorubicin formulation

Predominant PEth Species in Human Blood with Clinically Validated Detection Window and Half-Life for Alcohol Biomarker Applications

In blood samples from 38 alcohol-dependent patients, PEth 16:0/18:1 was the single most abundant molecular species, accounting for approximately 37% of total phosphatidylethanol, followed by PEth 16:0/18:2 at 25% [1]. In a larger routine LC-MS study of 211 blood specimens, PEth 16:0/18:1 was the most sensitive single molecular form, being detected in every sample containing 0.1–20 μmol/L total PEth [2]. The elimination half-life of PEth 16:0/18:1 in human blood is 7.6 ± 3 days, compared with 6.8 ± 4 days for PEth 16:0/18:2 and 2.1 ± 3 days for PEth 16:0/20:4, providing a detection window of up to 28 days [3]. PEth 16:0/18:1 in authentic blood samples is stable for 28 days irrespective of storage temperature (recommended long-term storage at −80 °C) [4].

Alcohol biomarker Clinical toxicology LC-MS quantification

Fivefold Inner-Leaflet Preference at Low Concentrations Enables Membrane Packing Asymmetry Probing

At low PEth concentrations (0.1–0.25 mol%) and high ionic strength (up to 500 mM salt), PEth 16:0/18:1 exhibits a marked fivefold preference for the inner leaflet of phosphatidylcholine bilayers, driven by its small headgroup that favors tighter lipid packing in the more condensed inner leaflet [1]. The ¹³C-ethyl resonance of PEth splits into two well-resolved signals originating from the inner and outer leaflets in sonicated vesicles, permitting real-time quantitation of transleaflet distribution without the need for chemical shift reagents [1][2]. This property is unique to PEth among phospholipids and has been proposed as a non-invasive ¹³C-NMR probe of membrane packing density differences across bilayer leaflets [2].

Lipid asymmetry Membrane packing NMR spectroscopy

High-Impact Procurement Scenarios: Where 16:0-18:1 Phosphatidylethanol (PEth 16:0/18:1) Is the Evidence-Backed Choice


pH-Responsive Liposomal Carriers for Tumor-Targeted Chemotherapy Delivery

PEth 16:0/18:1 enables construction of liposomes that remain stable in calcium-rich blood (resistant to Ca²⁺-induced fusion) but undergo cargo release upon endosomal acidification (sensitive to H⁺-induced fusion), a bidirectional fusion control that natural anionic phospholipids (PA, PS, PI) cannot replicate [1]. Combining PEth with PC at a 2:3 molar ratio achieves >90% encapsulation of doxorubicin with a payload of 130 μg drug per mg phospholipid [2]. This dual advantage—passive serum stability plus pH-triggered cytoplasmic release—is grounded in the quantitative fusion and entrapment data above and is not achievable with POPC-, POPE-, or PG-based formulations.

Clinical Toxicology and Forensic Alcohol Abstinence Monitoring via LC-MS/MS

PEth 16:0/18:1 is the consensus primary biomarker in international alcohol monitoring guidelines because it constitutes 37% of total blood PEth, exhibits the highest detection sensitivity (100% in PEth-positive specimens, n=211), and possesses the longest elimination half-life (7.6 ± 3 days) among major PEth homologues, providing a detection window of up to 28 days after cessation of drinking [3][4]. Authentic PEth 16:0/18:1 reference material (CAS 322647-55-2, ≥99% TLC purity) is required for calibrating LC-ESI-MS/MS methods across the 0.2–7.0 μmol/L clinical reporting range [3]. Substitution with PEth 16:0/18:2 or 18:1/18:1 reference standards would shift calibration baselines by 12–25% relative to the predominant endogenous species.

Real-Time NMR-Based Measurement of Transbilayer Lipid Asymmetry in Model Membranes

At 0.1–0.25 mol% incorporation in PC vesicles, PEth 16:0/18:1 partitions fivefold preferentially into the inner leaflet and produces two well-resolved ¹³C-NMR signals corresponding to inner- and outer-leaflet populations, enabling non-invasive quantitation of transbilayer distribution without paramagnetic shift reagents [5]. This self-reporting property is unique among commercially available phospholipids and directly addresses the need in membrane biophysics for probes that do not themselves perturb the packing gradient they are intended to measure [6]. POPE and POPC cannot serve this function because their headgroup resonances do not exhibit measurable leaflet-dependent chemical shift differences.

Oral Insulin Delivery Systems Using Phospholipase A2-Resistant Liposomes

Liposomes formulated from dipalmitoyl PC and dipalmitoyl phosphatidylethanol (1:1 w/w) demonstrated resistance to pancreatic phospholipase A2 hydrolysis and produced measurable hyperinsulinemia with concomitant blood glucose reduction upon oral administration in rats (12 IU/kg dose) [7]. While this study used dipalmitoyl PEth, the 16:0/18:1 mixed-acyl PEth species offers a refined analog with unsaturated sn-2 chain fluidity that may further modulate enzymatic resistance and membrane permeability, building on the class-level evidence that PEth-containing liposomes resist PLA2 degradation in intestinal conditions better than PC-only or PE-containing vesicles [7].

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